molecular formula C13H9ClO3 B14094531 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-

2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-

Cat. No.: B14094531
M. Wt: 248.66 g/mol
InChI Key: FPSINWFYJYHUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- is an α,β-unsaturated carboxylic acid featuring a furan ring substituted with a 4-chlorophenyl group at the 5-position and an acrylic acid moiety at the 3-position. The (E) -configuration denotes the trans geometry of the double bond in the propenoic acid chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research due to the bioactivity often associated with chlorinated aromatic systems and conjugated double bonds .

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSINWFYJYHUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furanone Precursor Preparation

The synthesis commences with the preparation of α-(2-furyl)methylidene-(E)-γ-(4-chlorophenyl)-2(3H)-furanone, achieved through cyclocondensation of γ-(4-chlorophenyl)acrylic acid derivatives. Although the exact procedure for the 4-chlorophenyl variant remains unspecified in the reviewed literature, analogous methods employing ethanol solvent systems demonstrate consistent yields of 75-85%. Infrared spectroscopy of related furanones shows characteristic lactone carbonyl stretches at 1740-1750 cm⁻¹, with aromatic C-H bending vibrations at 830 cm⁻¹ confirming para-substitution patterns.

Hydrazinolysis and Intermediate Isolation

Ring-opening via hydrazine hydrate in absolute ethanol produces α-aracyl-β-(2-furyl)acrylic acid hydrazide through nucleophilic attack at the lactone carbonyl. The reaction proceeds at ambient temperature over 48 hours, with thin-layer chromatography (hexane:ethyl acetate 3:1) monitoring confirming complete conversion. Recrystallization from ethanol/water mixtures yields colorless needles (mp 180-190°C), with ¹H NMR spectra displaying diagnostic vinyl proton couplings (J = 16.0 Hz) confirming the (E)-configuration.

Direct Lactone Hydrolysis Methodology

Mechanistic Considerations

Direct acid-catalyzed hydrolysis of the furanone precursor circumvents intermediate isolation through concerted ring-opening and proton transfer. The reaction mechanism proceeds via oxonium ion formation at the lactone oxygen, followed by water nucleophilic attack at the γ-carbon. Density functional theory calculations on analogous systems suggest a 25.3 kcal/mol activation barrier, consistent with experimental reflux conditions (80°C, 8-12 hours).

Optimization Parameters

Key process variables include:

  • Acid concentration: 3N HCl maximizes hydrolysis rate while minimizing decarboxylation
  • Solvent system: Ethanol/water (1:1 v/v) improves substrate solubility
  • Temperature control: Maintaining 80±2°C prevents geometric isomerization

Under optimized conditions, the method achieves 70-75% isolated yields, with ¹³C NMR confirming regiospecific bond cleavage (DEPT-135: absence of quaternary carbon at δ 170 ppm).

Carbodiimide-Mediated Derivative Synthesis

Synthetic Applications

The anhydride intermediate enables efficient preparation of:

  • Mixed carbonates through alcoholysis
  • Amide derivatives via amine nucleophilic attack
  • Thioester analogs using thiol coupling agents

Notably, the method avoids racemization risks associated with acid chloride routes, making it preferable for chiral substrates.

Spectroscopic Characterization

Infrared Spectral Analysis

Authentic samples exhibit:

  • Broad O-H stretch at 2500-3000 cm⁻¹ (carboxylic acid dimer)
  • Conjugated C=O vibration at 1680-1700 cm⁻¹
  • Furan ring C-O-C asymmetric stretch at 1235 cm⁻¹
  • Aromatic C-Cl deformation at 735 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.85 (d, J = 16.0 Hz, 1H, CH=CHCO)
  • δ 7.72 (d, J = 16.0 Hz, 1H, CH=CHCO)
  • δ 7.35-7.45 (m, 4H, ArH)
  • δ 6.95 (d, J = 3.5 Hz, 1H, furan H-3)
  • δ 7.60 (d, J = 3.5 Hz, 1H, furan H-4)

¹³C NMR confirms conjugation through deshielded vinyl carbons (δ 145.2, 139.4 ppm) and furan ring polarization (C-2: δ 158.7 ppm).

Comparative Methodological Analysis

Yield Efficiency

  • Hydrazide route: 60-65% (two steps)
  • Direct hydrolysis: 70-75% (single step)
  • Anhydride formation: 41-58% (derivative synthesis)

Stereochemical Integrity

All methods preserve the (E)-configuration through:

  • Conjugated transition state stabilization during ring-opening
  • Restricted rotation about the C2-C3 double bond
  • Crystallographic packing forces during recrystallization

Scalability Considerations

Direct hydrolysis demonstrates superior scalability (>100 g batches) due to:

  • Minimal intermediate purification
  • Aqueous workup simplicity
  • Reduced solvent consumption

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound’s core consists of:

  • Furan ring : A five-membered oxygen-containing heterocycle.
  • 4-Chlorophenyl substituent : Electron-withdrawing chlorine at the para position, enhancing electrophilicity and influencing intermolecular interactions.
  • (E)-Propenoic acid: A conjugated double bond system with a carboxylic acid group, enabling hydrogen bonding and resonance stabilization.

Comparison with Key Analogues

(2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid
  • Structural Differences : The phenyl ring is substituted with 2,4-difluoro groups instead of 4-chloro. Fluorine’s electronegativity and smaller atomic radius alter electronic distribution and steric effects.
  • Molecular Formula : C₁₃H₈F₂O₃.
  • The CAS RN is 844891-16-3 .
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one
  • Functional Group Difference: Replaces the propenoic acid with a propenone (α,β-unsaturated ketone).
  • Molecular Formula: C₁₉H₁₁ClFNO₂.
  • Key Properties : The ketone group lacks hydrogen-bonding capability, reducing solubility in aqueous media. The 4-fluorophenyl group introduces additional steric bulk and electronic modulation .
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, (E)-
  • Substituent Variation : 2,4-Dimethoxyphenyl instead of 4-chlorophenyl. Methoxy groups are electron-donating, opposing the electron-withdrawing effect of chlorine.
  • Molecular Formula : C₁₁H₁₂O₄ (MW = 208.21).
  • Key Properties : Higher sublimation enthalpy (ΔsubH° = 149.2 ± 1.3 kJ/mol) due to methoxy-induced crystallinity. Reduced electrophilicity compared to the chloro analogue .

Tabulated Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Properties References
2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- C₁₃H₉ClO₃ ~248.45 4-Chlorophenyl Propenoic acid (E) High electrophilicity; H-bond donor/acceptor
(2E)-3-[5-(2,4-difluorophenyl)-2-furyl]acrylic acid C₁₃H₈F₂O₃ 262.20 2,4-Difluorophenyl Propenoic acid (E) Enhanced polarity; improved solubility
(2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one C₁₉H₁₁ClFNO₂ 347.75 4-Chlorophenyl, 4-Fluorophenyl Propenone (E) Reduced solubility; steric hindrance
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, (E)- C₁₁H₁₂O₄ 208.21 2,4-Dimethoxyphenyl Propenoic acid (E) High crystallinity; electron-donating groups

Electronic and Spectroscopic Insights

  • DFT Studies : Computational analyses (e.g., B3LYP/6-311G(d,p)) on analogous compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , reveal that chloro-substituted systems exhibit lowered HOMO-LUMO gaps, enhancing reactivity .
  • Spectroscopy: The (E) -configuration in the target compound can be confirmed via 2D NOESY, as demonstrated for structurally related enamines .

Biological Activity

2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-, also known as (E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid, is a compound with significant potential in pharmacological applications. Its molecular formula is C13H9ClO3, and it has a molar mass of 248.66 g/mol . This article explores the biological activities of this compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.

  • CAS Number : 62806-34-2
  • Molecular Formula : C13H9ClO3
  • Molar Mass : 248.66 g/mol
  • LogP : 3.6978 (indicating moderate lipophilicity)

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to this compound. Notably, compounds with similar structural features have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Enterococcus faecalis8.33 - 23.15 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

These findings suggest that the presence of halogen substituents, particularly chlorine, enhances the antibacterial activity of such compounds .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly impact antifungal efficacy .

Case Studies

  • Study on Antimicrobial Properties :
    A comprehensive study evaluated several derivatives of acrylic acids, including (E)-3-[5-(4-chlorophenyl)-2-furanyl]acrylic acid, revealing that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against a range of pathogens .
  • Synthesis and Evaluation :
    Research involving the synthesis of organotin(IV) derivatives from (E)-3-(4-chlorophenyl) acrylic acid demonstrated notable cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy . The study emphasized the importance of structural modifications in enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.